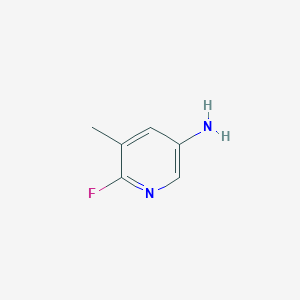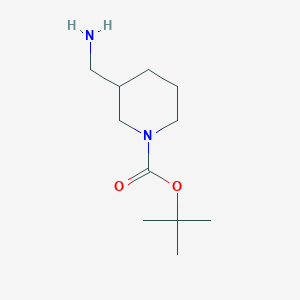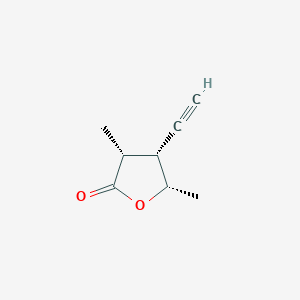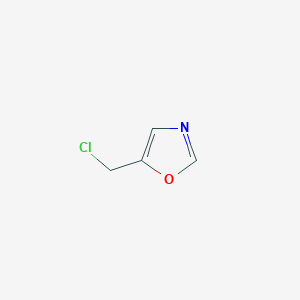
5-(Chloromethyl)oxazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(Chloromethyl)oxazole derivatives can be achieved through different synthetic routes, each tailored to specific end products. One method involves the cyclization of chloroacetyl esters of acyloins using an ammonium acetate/acetic acid protocol, producing 2-chloromethyl-4,5-disubstituted oxazoles. This process highlights the flexibility in substituting the oxazole ring, enabling the creation of a wide array of derivatives (Patil & Luzzio, 2015).
Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)oxazole is characterized by its oxazole ring, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This structural feature is crucial for its reactivity and ability to participate in various chemical transformations. The chloromethyl group attached to the oxazole ring significantly enhances its versatility, serving as a reactive site for further chemical modifications.
Chemical Reactions and Properties
5-(Chloromethyl)oxazole undergoes numerous chemical reactions, leveraging the reactivity of the chloromethyl group. It is involved in substitution reactions, enabling the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl)oxazoles, showcasing its role as a reactive scaffold for synthetic elaboration (Patil & Luzzio, 2016).
Applications De Recherche Scientifique
Synthesis of Extended Oxazoles : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are used for synthetic elaboration at the 2-position to prepare various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. The chloromethyl compounds are particularly useful in C-alkylation of stabilized carbanions, as demonstrated in the synthesis of Oxaprozin (Patil & Luzzio, 2016).
Oxazole-based Medicinal Chemistry : Oxazole compounds, including 5-(Chloromethyl)oxazole, are versatile in binding with enzymes and receptors in biological systems, displaying various biological activities. They are used in treating diseases and are valuable in developing new medicinal agents (Zhang, Zhao, & Zhou, 2018).
Extended Heterocyclic Scaffolds : 2-Chloromethyl-4,5-disubstituted oxazoles are synthesized for further synthetic elaboration, including the installation of azide moieties under mild conditions. This method allows for diverse functionalization of the oxazole ring (Patil, Luzzio, & Demuth, 2015).
Coordination Chemistry : Oxazoline ligands, derived from oxazoles, are used in transition metal-catalyzed asymmetric syntheses. Their design versatility and synthesis from readily available precursors make them important in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Therapeutic Potential in Patent Review : Oxazoles, including 5-(Chloromethyl)oxazole, have shown therapeutic potential in preclinical and clinical evaluations, particularly in anti-cancer, anti-inflammatory, and antibacterial applications (Kaur et al., 2018).
Formation and Reaction for Synthesis of N-Substituted Derivatives : The BF3-catalyzed reaction of α-diazoacetophenones with chloroacetonitrile yields 5-aryl-2-chloromethyloxazoles, which are useful in synthesizing secondary amines, tertiary amines, and quaternary ammonium salts with an oxazolylmethyl group (Ibata & Isogami, 1989).
Biological Activities of Oxazole Derivatives : Oxazoles, including 5-(Chloromethyl)oxazole, are increasingly used as intermediates in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Kakkar & Narasimhan, 2019).
Propriétés
IUPAC Name |
5-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLHZLUVPVJDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571044 | |
| Record name | 5-(Chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)oxazole | |
CAS RN |
172649-57-9 | |
| Record name | 5-(Chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



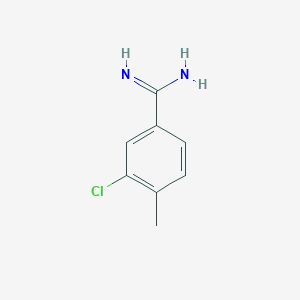

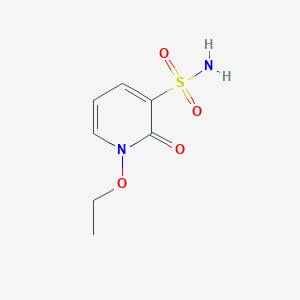

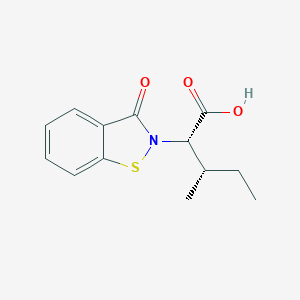

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
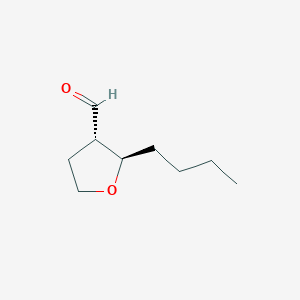
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
